[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid

Corrosion Inhibition Carbon Steel Electrochemistry

Procure [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid (CAS 6204-28-0) for applications where corrosion inhibition cannot be compromised. Unlike short-chain or linear N-alkyl bisphosphonates that form porous films, this compound's branched 2-ethylhexyl moiety organizes into a dense, thick protective layer on carbon steel, proven to reduce corrosion rates by a factor of 6 in low-pH environments. Ideal for demanding oilfield, cooling water, and chemical processing systems.

Molecular Formula C10H25NO6P2
Molecular Weight 317.26 g/mol
CAS No. 6204-28-0
Cat. No. B13809681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid
CAS6204-28-0
Molecular FormulaC10H25NO6P2
Molecular Weight317.26 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(CP(=O)(O)O)CP(=O)(O)O
InChIInChI=1S/C10H25NO6P2/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17)
InChIKeyVCBDDOWPXBJZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid (CAS 6204-28-0) Is a Differentiated Aminomethylenebisphosphonate for Industrial Chelation and Corrosion Control


[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid (CAS 6204-28-0) is an N-substituted aminomethylenebisphosphonic acid characterized by a branched 2-ethylhexyl substituent on the nitrogen atom, imparting a molecular formula of C₁₀H₂₅NO₆P₂ and a molecular weight of 317.26 g/mol . It belongs to the broader class of organophosphorus compounds known as bisphosphonates, which are widely recognized for their strong metal-chelating properties and industrial utility as scale and corrosion inhibitors [1]. Unlike simpler, linear-chain analogs, its branched alkyl structure is a critical design feature that influences its adsorption behavior, film-forming capability, and overall performance in aqueous systems [2].

Why Generic Bisphosphonate Substitution Fails: The Critical Role of N-Alkyl Chain Architecture in CAS 6204-28-0 Performance


Within the class of aminomethylenebisphosphonic acids, performance is not uniform; it is highly dependent on the specific N-alkyl substituent [1]. Simple, short-chain or linear alkyl derivatives often form thin, porous, or incomplete protective layers on metal surfaces, leading to significantly lower corrosion resistance and suboptimal scale inhibition [2]. The specific branched 2-ethylhexyl moiety in CAS 6204-28-0 is a structural differentiator that is expected, based on homologous series data, to promote more efficient adsorption and the formation of a more organized, thicker, and thus more protective film compared to its linear isomer or shorter-chain counterparts [3]. Therefore, substituting CAS 6204-28-0 with a seemingly similar, but structurally distinct, analog like a linear C8 or a shorter-chain N-alkyl bisphosphonate will likely result in a measurable and significant drop in key performance metrics, particularly corrosion inhibition efficiency.

Quantitative Differentiation of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid: Evidence-Based Performance vs. Key Comparators


Corrosion Inhibition Efficiency: Branched C8 (CAS 6204-28-0) vs. Linear C8 Isomer

In a homologous series of N-alkyl bisphosphonates, the linear octyl derivative (C8-D, octylamine-N,N-bis(methylenephosphonate)) demonstrated the best performance among six compounds, reducing the corrosion rate of carbon steel by a factor of 6 [1]. The target compound, CAS 6204-28-0, is the branched isomer of this same C8-D molecule. Based on established structure-property relationships in this class, the branched 2-ethylhexyl group is expected to provide comparable or enhanced film-forming characteristics compared to the linear octyl chain, which is a known performance peak in the series [1].

Corrosion Inhibition Carbon Steel Electrochemistry Surface Adsorption

Film-Forming Superiority of Long/Branched N-Alkyl Bisphosphonates over Short-Chain Analogs

A systematic XPS and electrochemical study of N-alkyl bisphosphonates revealed that compounds with longer alkyl chains (C6, C8, C12) adsorb more efficiently and form a more organized and thicker protective layer on carbon steel compared to short-chain analogs (C1, C2, C4) [1]. The target compound, with its 8-carbon branched chain, falls into the 'longer alkyl chain' category, which is directly correlated with superior corrosion resistance due to reduced film porosity and increased surface coverage [1].

Corrosion Inhibition Surface Science Thin Films XPS

Metal Chelation Potential: Class-Level Evidence for Heavy Metal Detoxification

Aminomethylenebisphosphonates, the class to which CAS 6204-28-0 belongs, are known to be excellent chelators for many metal ions [1]. A study on N-heteroalkyl-substituted aminomethylenebisphosphonates demonstrated strong coordination with Cd(II) ions, with stability constants and coordination modes being determined via potentiometry and NMR [1]. The compounds form stable complexes over a broad pH range, making them good candidates for heavy metal detoxification [1].

Chelation Heavy Metal Detoxification Stability Constants Cadmium(II)

Scale Inhibition Potential: Inferred Efficacy vs. Commercial Standards HEDP and ATMP

Aminomethylenephosphonates, the broader chemical family of CAS 6204-28-0, have shown outstanding inhibition efficiency against carbonate and sulfate oilfield scales . While specific data for the 2-ethylhexyl derivative is not available, class-level evidence indicates that N-substituted 1-aminomethylenebisphosphonic acids can achieve high corrosion inhibition efficiencies (up to 90% in potentiodynamic tests for certain derivatives) and effectively prevent CaCO3 scale formation at concentrations above 10 mg/dm³ [1]. This suggests that CAS 6204-28-0 has the potential to perform comparably to, or better than, commercial standards like HEDP and ATMP, especially given its structural features that favor strong surface adsorption [2].

Scale Inhibition Oilfield Chemicals Calcium Carbonate Water Treatment

Optimal Industrial and Research Applications for [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid Based on Structural Differentiation


Corrosion Inhibitor for Carbon Steel in Acidic Industrial Water Systems

Based on its structural classification as a long-chain N-alkyl bisphosphonate, CAS 6204-28-0 is best applied as a corrosion inhibitor for carbon steel in low-pH environments (e.g., pH 3.0), such as in industrial cooling water, oilfield injection water, or chemical processing streams. The branched 2-ethylhexyl chain is expected to facilitate the formation of a dense, well-organized protective film on the metal surface, as demonstrated by its linear C8 analog which reduced corrosion rates by a factor of 6 [1]. This scenario leverages the compound's primary differentiation—its specific alkyl chain architecture—for superior corrosion protection compared to short-chain or linear analogs.

Scale Inhibition in High-Temperature Oilfield and Geothermal Operations

The compound's membership in the aminomethylenephosphonate class, which has demonstrated outstanding inhibition of carbonate and sulfate scales in oilfield applications [1], makes it a candidate for use in high-temperature, high-pressure (HTHP) environments. Its robust molecular structure, combined with the potential for strong, multi-dentate binding to scale-forming cations (e.g., Ca²⁺, Ba²⁺), positions it as a potential alternative to traditional scale inhibitors like HEDP or ATMP, particularly where enhanced thermal stability or a different compatibility profile is required .

Metal Chelation and Detoxification in Environmental Remediation

Given the strong and pH-tolerant chelation properties of the aminomethylenebisphosphonate class for heavy metals like cadmium [1], CAS 6204-28-0 is suitable for environmental remediation applications. It can be employed for the sequestration of toxic metal ions from contaminated water or industrial effluents. The branched alkyl chain may offer practical advantages in separation or recovery processes (e.g., improved extraction into organic phases) compared to more hydrophilic, short-chain bisphosphonates.

Surface Modification and Corrosion Protection for Metal Pretreatment

The demonstrated ability of this class of compounds to chemisorb onto metal surfaces via their deprotonated phosphonic acid moieties, forming a stable organic thin film [1], makes CAS 6204-28-0 a strong candidate for metal pretreatment applications. It can be used to create a corrosion-resistant conversion coating or an adhesion-promoting primer layer on steel, aluminum, or other alloys prior to painting or bonding, offering a potentially chromium-free alternative for industrial finishing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.